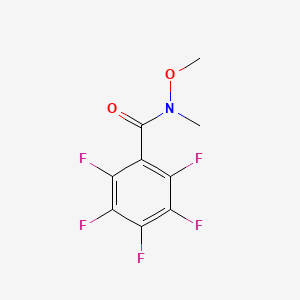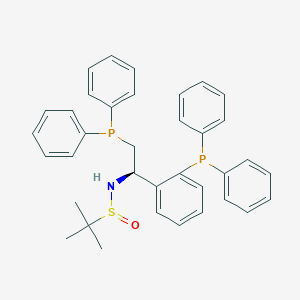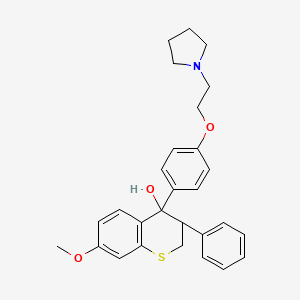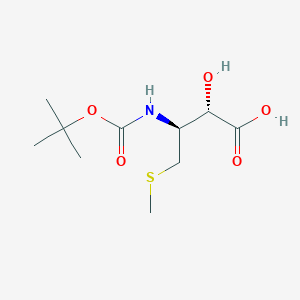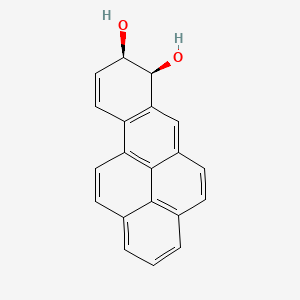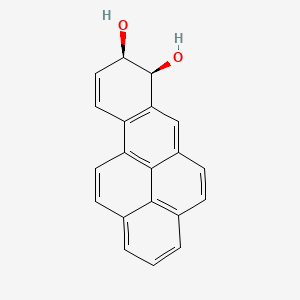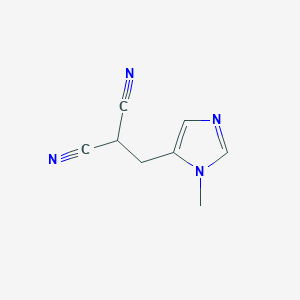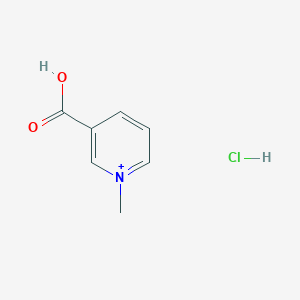
1-Methylpyridin-1-ium-3-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpyridin-1-ium-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C7H8NO2+. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a pyridinium ring substituted with a carboxylic acid group and a methyl group. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpyridin-1-ium-3-carboxylic acid;hydrochloride can be synthesized through several methods. One common method involves the methylation of nicotinic acid (pyridine-3-carboxylic acid) using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale methylation processes. These processes are optimized for high yield and purity, using automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyridin-1-ium-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its reduced forms, such as 1-methylpyridin-1-ium-3-carboxamide.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of 1-methylpyridin-1-ium-3-carboxamide.
Substitution: Formation of various substituted pyridinium derivatives.
Scientific Research Applications
1-Methylpyridin-1-ium-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential neuroprotective effects and its role in cellular metabolism.
Mechanism of Action
The mechanism of action of 1-Methylpyridin-1-ium-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It has been shown to interact with enzymes such as creatine kinase B-type (CKB), which plays a role in cellular energy metabolism.
Pathways Involved: The compound can influence pathways related to neuroprotection and memory enhancement by modulating the activity of CKB and other related enzymes.
Comparison with Similar Compounds
1-Methylpyridin-1-ium-3-carboxylic acid;hydrochloride can be compared with other similar compounds such as:
1-Methylpyridin-1-ium-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
Nicotinamide: A precursor in the synthesis of this compound, with similar biological activities.
Trigonelline: Another pyridinium derivative with neuroprotective properties
The uniqueness of this compound lies in its specific interactions with molecular targets and its potential therapeutic applications in neurodegenerative diseases.
Properties
Molecular Formula |
C7H9ClNO2+ |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
1-methylpyridin-1-ium-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h2-5H,1H3;1H/p+1 |
InChI Key |
TZSYLWAXZMNUJB-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



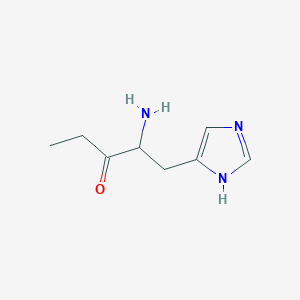
![6-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B12819700.png)
![1-Ethyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B12819708.png)
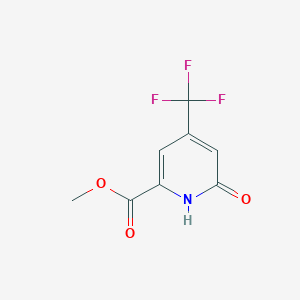
![1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B12819719.png)
